molecular formula C17H20BrN3O6S B298081 N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide

Cat. No. B298081
M. Wt: 474.3 g/mol
InChI Key: QTEMFJLSMOYBSU-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple kinases. It was first synthesized by the German pharmaceutical company Bayer AG in 1999. Since then, it has been extensively studied for its potential use in the treatment of various types of cancer.

Mechanism of Action

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 works by inhibiting the activity of several kinases that are involved in the development and progression of cancer. It binds to the ATP-binding site of these kinases, preventing them from phosphorylating downstream targets. This leads to the inhibition of cell proliferation, angiogenesis, and metastasis.
Biochemical and physiological effects:
N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of a wide range of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has also been shown to have immunomodulatory effects, which may help to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to using N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, its efficacy may vary depending on the specific cancer cell line being studied.

Future Directions

There are several future directions for research on N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective inhibitors of the kinases targeted by N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006. Additionally, there is ongoing research into the mechanisms underlying the immunomodulatory effects of N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006, which may help to develop new immunotherapies for cancer.

Synthesis Methods

The synthesis of N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 involves several steps. The first step is the reaction between 4-bromo-5-methyl-2-furancarboxaldehyde and hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-oxoethyl methanesulfonate to form the final product, N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006. The synthesis of N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has been optimized over the years to improve its yield and purity.

Scientific Research Applications

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the activity of several kinases, including Raf, VEGFR, and PDGFR. These kinases play a crucial role in the development and progression of cancer. By inhibiting their activity, N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 can prevent the growth and spread of cancer cells.

properties

Product Name

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide

Molecular Formula

C17H20BrN3O6S

Molecular Weight

474.3 g/mol

IUPAC Name

N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H20BrN3O6S/c1-11-14(18)7-13(27-11)9-19-20-17(22)10-21(28(4,23)24)15-6-5-12(25-2)8-16(15)26-3/h5-9H,10H2,1-4H3,(H,20,22)/b19-9+

InChI Key

QTEMFJLSMOYBSU-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C=C(O1)/C=N/NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)Br

SMILES

CC1=C(C=C(O1)C=NNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)Br

Canonical SMILES

CC1=C(C=C(O1)C=NNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.